2,3,5,6-tetrafluorophenyl methacrylate
Overview
Description
2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate is a fluorinated organic compound with the molecular formula C10H5F5O2. It is known for its applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its high thermal stability and resistance to chemical corrosion, making it valuable in industrial applications .
Preparation Methods
The synthesis of 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate typically involves the esterification of 2,3,5,6-tetrafluorobenzoic acid with methacrylic acid. This reaction is usually carried out in an inert atmosphere with the addition of esterification agents and catalysts to control the reaction temperature and time . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which are highly electronegative.
Polymerization: It can be used as a monomer in polymerization reactions to form polymers with high thermal stability and chemical resistance.
Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis and radical initiators for polymerization . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and resistance to chemical corrosion.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their stability and biocompatibility.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of coatings, adhesives, and other materials that require high performance under extreme conditions.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form high-performance polymers . In biological systems, its derivatives may interact with cellular membranes and proteins, influencing their function and stability.
Comparison with Similar Compounds
2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate can be compared with other fluorinated methacrylates, such as:
Pentafluorophenyl Methacrylate: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
2,3,4,5,6-Pentafluorophenyl 2-methylprop-2-enoate: Another fluorinated methacrylate with similar applications but different physical and chemical properties.
The uniqueness of 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate lies in its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c1-4(2)10(15)16-9-7(13)5(11)3-6(12)8(9)14/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQNBJUNTSWDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544494 | |
Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101156-31-4 | |
Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Perfluorophenyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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